N-Propylsalicylamide
Description
Significance of Salicylamide (B354443) Derivatives in Chemical Biology
Salicylamide derivatives are a class of compounds that have garnered significant attention in the fields of medicinal chemistry and chemical biology. ontosight.ainih.gov The foundational structure, salicylamide, is a derivative of salicylic (B10762653) acid and is characterized by a 2-hydroxybenzamide core. This scaffold has proven to be a versatile template for the development of a wide array of biologically active molecules. ontosight.airesearchgate.net
Researchers have explored salicylamide derivatives for their potential therapeutic applications. For instance, certain derivatives have been investigated for their antiviral properties, showing inhibitory effects against a broad range of viruses, including influenza, flaviviruses, and coronaviruses. nih.govresearchgate.net Prominent examples like niclosamide (B1684120) and nitazoxanide (B1678950), which are salicylamide derivatives, have demonstrated the capacity to interfere with viral replication processes. nih.govresearchgate.net The mechanism of action for some of these derivatives involves targeting host-cell pathways that are essential for viral propagation, making them valuable tools for developing broad-spectrum antiviral agents. nih.govresearchgate.net
Scope of Current Research on N-Propylsalicylamide
The research specifically focused on this compound is more niche compared to the broader class of salicylamide derivatives. Much of the available information situates this compound as a chemical intermediate, a reference compound, or part of a larger series in structure-activity relationship studies.
One area where this compound appears is in environmental and metabolic studies. For example, it has been identified as a degradate of the pesticide isofenphos. epa.gov Understanding the formation and persistence of such metabolites is crucial for assessing the environmental impact of parent compounds.
In synthetic chemistry, the synthesis of this compound and other N-alkylsalicylamides is explored to develop efficient amidation methods. researchgate.net These studies often focus on optimizing reaction conditions, for instance, by using enzyme catalysts like lipase (B570770) in solvent-free systems to create more environmentally friendly synthetic routes. researchgate.net
While extensive biological activity screening data for this compound is not widely published, related N-alkylsalicylamides are sometimes included in broader studies. For instance, various N-alkylsalicylamides have been investigated for their antimicrobial properties. justia.comgoogle.com A study on phenolic preservatives identified N-propyl salicylamide as having inhibitory effects on the growth of the mold Aspergillus brasiliensis. researchgate.net Such research helps to build a picture of how the length of the N-alkyl chain might influence biological efficacy.
The compound also serves as a starting material or a building block in the synthesis of more complex molecules. For example, it has been mentioned in patents related to the synthesis of compounds with potential antipsychotic properties, although it is not the final active molecule itself. google.comgoogle.com
The physical and chemical properties of this compound have been documented, providing foundational data for its use in further research.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 7461-94-1 |
| Boiling Point | 353.3°C at 760 mmHg |
| Density | 1.111 g/cm³ |
| Flash Point | 167.5°C |
Data sourced from available chemical databases. chemsrc.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Salicylamide |
| Salicylic acid |
| Niclosamide |
| Nitazoxanide |
| Isofenphos |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIQGUFVADZGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225597 | |
| Record name | N-Propylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-94-1 | |
| Record name | 2-Hydroxy-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Propylsalicylamide | |
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| Record name | Benzamide, 2-hydroxy-N-propyl- | |
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| Record name | N-Propylsalicylamide | |
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| Record name | N-propylsalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-PROPYLSALICYLAMIDE | |
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Synthetic Methodologies for N Propylsalicylamide and Its Derivatives
Established Synthetic Pathways
The formation of the N-Propylsalicylamide scaffold can be achieved through several established synthetic routes, each with distinct advantages and applications.
Amidation Reactions
Amidation reactions represent the most direct and conventional methods for synthesizing this compound. These methods typically involve the coupling of a salicylic (B10762653) acid moiety with n-propylamine.
One common approach involves the reaction of methyl salicylate (B1505791) with an excess of n-propylamine in a solvent like methanol, heated to reflux. The reaction mixture is subsequently acidified to yield this compound as a waxy oil. nih.gov A reported synthesis using this method achieved a 91% yield. nih.gov
Alternatively, direct coupling between salicylic acid and a primary amine can be facilitated by a coupling agent. The use of phosphorus trichloride (B1173362) (PCl₃) in an inert organic solvent enables the direct condensation of salicylic acid and primary amines to form N-substituted salicylamides. researchgate.net Another well-established method is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine. neuroquantology.com This DCC-induced coupling is a cornerstone reaction in peptide synthesis and is applicable here for forming the amide linkage. neuroquantology.com
A different strategy involves the direct synthesis from phenol (B47542) and urea (B33335) over a solid catalyst. Zinc oxide (ZnO) has been shown to be an effective catalyst for this transformation, where it is believed to form a stable zinc complex that facilitates the reaction. researchgate.net
Table 1: Comparison of Amidation Reaction Methods
| Starting Materials | Reagents/Catalysts | Key Conditions | Reference |
|---|---|---|---|
| Methyl salicylate, n-propylamine | Methanol (solvent) | Reflux for 18 hours, followed by acidification | nih.gov |
| Salicylic acid, primary amine | Phosphorus trichloride (PCl₃) | Inert organic solvent | researchgate.net |
| Carboxylic acid, amine | N,N'-dicyclohexylcarbodiimide (DCC) | Room temperature | neuroquantology.com |
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, have demonstrated significant efficacy in catalyzing the amidation of phenolic acids.
The lipase (B570770) from Candida antarctica (CAL-B) is a versatile biocatalyst for the direct amidation of phenolic acids, including salicylic acid, with various alkyl amines such as n-propylamine. researchgate.netwhiterose.ac.uk These reactions are often conducted in a solvent-free system at elevated temperatures (60–90 °C), which simplifies downstream processing and reduces environmental impact. researchgate.netwhiterose.ac.uk Yields for these lipase-catalyzed amidations are typically high, ranging from 75.6% to 83.5%. researchgate.net
The mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site (which contains a Ser-His-Asp catalytic triad), followed by a nucleophilic attack from the amine to form the amide bond and regenerate the enzyme. doi.org This process, known as aminolysis, can be applied to synthesize a wide array of amides. doi.orgresearchgate.net For industrial applications, continuous processes using immobilized lipases in plug flow reactors have been developed, demonstrating high productivity and making the enzymatic route economically viable. nih.gov
Precursor-Based Synthesis
Precursor-based synthesis involves the construction of the target molecule from a starting material that already contains a significant portion of the final structure. This multi-step approach allows for the introduction of specific functionalities.
One documented pathway to a related structure begins with isatoic anhydride. prepchem.com Reaction with n-propylamine in isopropyl alcohol yields 2-amino-N-propylbenzamide. prepchem.com This intermediate, an N-propylbenzamide with an amino group on the phenyl ring, serves as a precursor that can undergo further reactions. For instance, treatment with benzoylisothiocyanate leads to the formation of 2-[[(benzoylamino)thioxomethyl]amino]-N-propylbenzamide, demonstrating how the precursor can be elaborated into more complex structures. prepchem.com
Derivatization Strategies for Structural Modification
The core this compound structure can be readily modified at two key positions: the nitrogen of the amide group (N-substitution) and the oxygen of the phenolic hydroxyl group (O-substitution). These modifications are crucial for tuning the molecule's physicochemical and biological properties.
N-Substitution Modifications
N-substitution involves replacing the propyl group or introducing substituents onto it, or more broadly, synthesizing salicylamide (B354443) analogues with different groups on the amide nitrogen. These strategies allow for the exploration of structure-activity relationships.
A general method for creating diverse N-substituted salicylamides is the condensation of a salicoyl chloride derivative with various amines. For example, 5-nitrosalicoylchloride can be reacted with amines like 3-amino-2-oxazolidone or 2-aminopyridine (B139424) to produce the corresponding N-substituted 5-nitrosalicylamides. nih.gov Similarly, phenyl salicylate can be fused with different heterocyclic amines at high temperatures to yield N-heterocyclic salicylamide derivatives. nih.gov
More complex N-substitutions can be achieved by building up side chains. For instance, various substituted anilines can be reacted with Fmoc-protected amino acids in the presence of PCl₃, followed by deprotection, to create amino intermediates. nih.gov These intermediates can then be coupled with a salicylic acid moiety to generate salicylamides with amino acid linkers attached to the nitrogen. nih.gov
Table 2: Examples of N-Substitution Strategies for Salicylamides
| Salicyl Moiety | Amine Component | Method | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 5-Nitrosalicoylchloride | Various amines (e.g., 2-aminopyridine) | Condensation | N-Substituted 5-nitrosalicylamides | nih.gov |
| Phenyl salicylate | Heterocyclic amines | Fusion (high temp) | N-Heterocyclic salicylamides | nih.gov |
O-Substitution Modifications
O-substitution focuses on the phenolic hydroxyl group, which can be alkylated or acylated to form ethers and esters, respectively. These modifications significantly alter the hydrogen-bonding capabilities and lipophilicity of the molecule.
O-alkylation is a common strategy. The synthesis of 2-allyloxybenzamide, an O-substituted derivative of salicylamide, demonstrates a simple etherification. researchgate.net A more specific example is the O-methylation of an N-alkyl salicylamide to produce a 2-methoxy-N-methylbenzamide, which effectively removes the acidic phenolic proton. mdpi.com The synthesis of O-benzyl salicylamide derivatives has also been reported as a strategy to create novel compounds with potential biological activities. researchgate.net These reactions typically involve reacting the salicylamide with an alkyl halide in the presence of a base.
The intramolecular hydrogen bonding of salicylamides is a key structural feature, creating either an "α-form" (OH···O=C) or a "β-form" (NH···OH). mdpi.com O-alkylation prevents the formation of the α-form, locking the conformation. mdpi.com This conformational control is a significant aspect of designing molecules with specific target interactions. mdpi.com
Halogenation Strategies
The introduction of halogen atoms into the structure of this compound and its parent salicylamide framework is a key strategy for modifying its chemical and biological properties. Halogenation typically occurs on the aromatic ring via electrophilic aromatic substitution, where the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions.
Modern halogenation methods often employ N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as efficient and selective halogen sources. beilstein-journals.orgbeilstein-journals.org A particularly green and sustainable approach involves mechanochemistry, where reactions are carried out by grinding solid reactants together, often without the need for a solvent. beilstein-journals.org
Research into the mechanochemical halogenation of phenols, a class of compounds that includes salicylic acid derivatives, has demonstrated that the reaction can be performed using an electrical mortar and pestle with a liquid-assisted grinding (LAG) agent like PEG-400. beilstein-journals.org This catalyst-free method allows for controlled, chemoselective halogenation by adjusting the stoichiometry of the N-halosuccinimide reagent. beilstein-journals.org For aromatic substrates with available ortho and para positions, this technique shows excellent regioselectivity, favoring the para position for mono- and di-halogenation. beilstein-journals.org In the case of salicylic acids, using three equivalents of NXS can lead to decarboxylation and subsequent tri-halogenation. beilstein-journals.org
Another advanced technique is an electrochemical cascade methodology that facilitates both amide bond formation and subsequent C-H chlorination in an environmentally benign manner. chemrxiv.org This process avoids the need for separate steps and harsh reagents, representing a significant step forward in sustainable synthesis. chemrxiv.org
The table below illustrates the principle of stoichiometry-controlled halogenation for phenolic compounds using mechanochemical methods.
Interactive Table: Stoichiometry-Controlled Mechanochemical Halogenation of Phenols
| Reactant | N-Halosuccinimide (NXS) Equiv. | Predominant Product | Reference |
|---|---|---|---|
| Phenol Derivative | 1 | Mono-halogenated (para-selective) | beilstein-journals.org |
| Phenol Derivative | 2 | Di-halogenated | beilstein-journals.org |
Advanced Synthetic Techniques
Beyond halogenation, several advanced techniques are being employed for the synthesis of this compound and its derivatives, focusing on efficiency, sustainability, and the construction of complex molecular architectures.
Biocatalysis: Enzyme-based synthesis offers a green alternative to traditional chemical methods. A series of N-alkyl-substituted amides based on various phenolic acids have been synthesized through the condensation of the acid with different alkyl amines in the presence of Candida antarctica lipase. researchgate.net This solvent-free system operates at moderate temperatures (60–90 °C) without requiring any activating agents, producing yields ranging from 75.6% to 83.5%. researchgate.net
Mechanochemistry: As mentioned in the halogenation section, mechanochemistry provides a solvent-free, catalyst-free route for modifying aromatic rings. beilstein-journals.orgbeilstein-journals.org This technique, utilizing automated grinding, is notable for its short reaction times, cost-effectiveness, and atom economy, making it a sustainable and practical choice for producing halogenated derivatives. beilstein-journals.org
Electrochemistry: Electrosynthesis represents a frontier in modern chemical production. An electrochemical cascade reaction has been developed for the sustainable synthesis of halogenated N-aryl amides, carbamates, and ureas. chemrxiv.org This method combines amide bond formation and electrocatalytic C-H chlorination, demonstrating robustness through the successful synthesis of over 180 different products, including many relevant to the pharmaceutical industry. chemrxiv.org
Multi-step Synthesis of Complex Derivatives: Advanced techniques are crucial for constructing complex derivatives with specific pharmacological profiles. For example, the synthesis of (5,6-dimethoxy-N[(1-ethyl-2-pyrrolidinyl)methyl]-3-propylsalicylamide), an antipsychotic drug candidate, starts from 1-Propyl-2,4,5-trimethoxybenzene. google.comgoogle.com The synthesis involves multiple steps, including the addition of a butyl-lithium to the starting material in anhydrous THF under a nitrogen atmosphere to form 3-propyl-2,5,6-trimethoxybenzoic acid, which is then elaborated into the final complex salicylamide derivative. google.comgoogle.com
The table below summarizes the advanced synthetic techniques discussed.
Interactive Table: Overview of Advanced Synthetic Techniques
| Technique | Description | Key Advantages | Reference |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipase) to catalyze amidation. | Solvent-free, no activating agents, mild conditions. | researchgate.net |
| Mechanochemistry | Grinding reactants together to induce chemical reactions. | Solvent-free, catalyst-free, short reaction times, atom economy. | beilstein-journals.orgbeilstein-journals.org |
| Electrochemistry | Using electrical current to drive amidation and halogenation. | Atom-economical, environmentally benign, avoids harsh reagents. | chemrxiv.org |
Mechanistic Investigations of N Propylsalicylamide S Biological Actions
Cellular Pathway Modulation
The antifungal activity of N-Propylsalicylamide against Aspergillus brasiliensis indicates a modulation of essential cellular pathways within the fungus. While the precise pathway affected by this compound has not been definitively identified, the mechanisms of other antifungal agents against Aspergillus species offer potential models. These established mechanisms include the inhibition of cell wall synthesis by targeting enzymes like β-1,3-glucan synthase, the disruption of cell membrane integrity by interfering with ergosterol (B1671047) synthesis, or the induction of cell death through the generation of reactive oxygen species (ROS). Further investigation is required to determine if this compound acts via one of these known pathways or through a novel mechanism to exert its fungistatic effects.
Viral Replication Inhibition Pathways
Salicylamide (B354443) derivatives have emerged as a class of compounds with broad-spectrum antiviral properties, inhibiting the replication of a diverse array of both RNA and DNA viruses. nih.govnih.gov The therapeutic potential of these compounds is highlighted by the FDA-approved drug niclosamide (B1684120) and the clinical efficacy of nitazoxanide (B1678950) against various viral infections. nih.govnih.govresearchgate.net The mechanisms of viral inhibition are multifaceted and can target different stages of the viral life cycle.
Key pathways and mechanisms include:
Modulation of Host Signaling Pathways: Niclosamide, a prominent salicylamide derivative, can modulate multiple host cell signaling pathways that viruses hijack for their replication, including NF-κB, STAT3, Wnt/β-catenin, and mTORC1. nih.gov By interfering with these pathways, the cellular environment becomes less conducive to viral propagation.
Inhibition of Viral Entry: Some optimized salicylamide derivatives have been shown to exert their antiviral effects during the human adenovirus (HAdV) entry pathway. csic.es
Targeting Viral Replication Machinery: Other derivatives appear to target viral DNA replication directly. csic.es In studies against Hepatitis B Virus (HBV), certain derivatives were found to impair the expression of the HBV core protein (HBc), while others disrupted the formation of the viral capsid, a crucial step in replication. rsc.org
Interference with Host Cellular Processes: The primary mechanism of action for niclosamide involves the suppression of oxidative phosphorylation in mitochondria, a process vital for cellular energy production that viruses exploit. nih.gov
Derivatives have been specifically developed and tested against a range of viruses, demonstrating the versatility of the salicylamide scaffold. nih.govrsc.org
Table 1: Antiviral Activity of Representative Salicylamide Derivatives
| Virus Target | Derivative Type/Example | Observed Mechanism/Effect | Reference(s) |
|---|---|---|---|
| Broad-Spectrum (RNA/DNA) | Niclosamide, Nitazoxanide | Modulation of host pathways (NF-κB, STAT3, etc.), suppression of oxidative phosphorylation. nih.govnih.gov | nih.govnih.gov |
| Human Adenovirus (HAdV) | Optimized Salicylamides | Inhibition of viral entry or DNA replication. csic.es | csic.es |
| Hepatitis B Virus (HBV) | Salicylamide Derivatives | Impaired HBV core protein expression or capsid formation disruption. rsc.org | rsc.org |
| Respiratory Syncytial Virus (RSV) | Niclosamide, other derivatives | Inactivation of the AKT-apoptosis pathway; suppression of IRF3 and NF-κB activation. nih.gov | nih.gov |
Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of salicylamide and its derivatives have been well-documented. nih.govontosight.aiwipo.int These compounds can mitigate inflammatory responses through the modulation of key signaling cascades that govern the production of inflammatory mediators.
The primary anti-inflammatory signaling pathways affected include:
NF-κB Pathway: The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). oncotarget.commdpi.com Salicylamide derivatives have been shown to suppress NF-κB activation. nih.gov For instance, research on n-propyl gallate, a related compound, demonstrated its ability to inhibit the degradation of IκB-α, the inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov This prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory genes. oncotarget.comnih.gov
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are also critical in transducing inflammatory signals. oncotarget.com N-propyl gallate was found to suppress the phosphorylation of JNK1/2, thereby inhibiting this signaling route and its downstream inflammatory effects. nih.gov
By targeting these fundamental pathways, salicylamide derivatives can effectively reduce the production of key molecules involved in the inflammatory process. nih.govnih.gov
Aβ Aggregation Inhibition
The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and insoluble plaques is a central event in the pathogenesis of Alzheimer's disease. mdpi.comfrontiersin.org A significant focus of research on salicylamide derivatives has been their potential to interfere with this process. researchgate.netnih.gov
Studies have shown that these compounds can:
Inhibit Self-Aggregation: Various salicylamide derivatives have demonstrated good inhibitory activity against the self-induced aggregation of Aβ1-42. researchgate.netnih.gov Conjugates of salicylamide with other molecules, such as tacrine, have been particularly effective, with some showing over 70% inhibition of Aβ42 self-aggregation. mdpi.com The degree of inhibition can be influenced by the specific chemical structure of the derivative and the length of molecular linkers in conjugate molecules. mdpi.com
Inhibit Metal-Induced Aggregation: Biometals like copper can promote the aggregation of Aβ. researchgate.net Salicylamide derivatives have been found to effectively inhibit this copper-induced aggregation, a property linked to their metal-chelating capabilities. researchgate.netnih.gov
Disaggregate Existing Fibrils: Beyond preventing the formation of new aggregates, some derivatives have shown a moderate ability to disaggregate pre-formed Aβ fibrils. researchgate.net
The mechanism of inhibition is thought to involve direct binding to Aβ peptides, which interferes with the conformational changes required for them to form neurotoxic oligomers and fibrils. mdpi.comnih.gov
Table 2: Aβ Aggregation Inhibition by Salicylamide Derivatives
| Derivative Type | Inhibition Target | Efficacy Example | Reference(s) |
|---|---|---|---|
| General Salicylamide Derivatives | Self-induced Aβ1-42 aggregation | 42.5% inhibition at 25.0 μM (Compound 15b). researchgate.net | researchgate.net |
| General Salicylamide Derivatives | Cu²⁺-induced Aβ1-42 aggregation | 31.4% inhibition at 25.0 μM (Compound 15b). researchgate.net | researchgate.net |
| Tacrine-Salicylamide Conjugates | Self-induced Aβ42 aggregation | Up to 71.9% inhibition (Compound 5c). mdpi.com | mdpi.com |
| Tacrine-Salicylimine Conjugates | Self-induced Aβ42 aggregation | Up to 80.1% inhibition (Compound 10c). mdpi.com | mdpi.com |
Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key contributor to cellular damage in aging and various diseases, including neurodegenerative disorders. scielo.brnih.gov Salicylamide derivatives have been noted for their significant antioxidant activities. researchgate.netnih.gov
The modulation of oxidative stress by these compounds is achieved through several mechanisms:
Free Radical Scavenging: Derivatives of salicylic (B10762653) acid are capable of scavenging free radicals, directly neutralizing these damaging molecules. mdpi.com This activity is a key component of their neuroprotective profile.
Inhibition of ROS Production: In inflammatory conditions, cells like macrophages produce large amounts of ROS. nih.gov By inhibiting inflammatory pathways such as NF-κB and JNK, as seen with related compounds like n-propyl gallate, salicylamide derivatives can indirectly suppress the production of ROS. nih.govmdpi.com
Reduction of Metal-Induced Oxidative Stress: Excess biometals can catalyze the formation of ROS. mdpi.com The metal-chelating properties of salicylamide derivatives help to sequester these ions, thereby reducing a major source of oxidative stress in the brain. mdpi.comnih.gov
The antioxidant capacity of these compounds is often evaluated using assays like the ABTS•+ scavenging test, where derivatives have demonstrated high activity. mdpi.com
Biometal Chelating Properties
The dysregulation of biometals such as copper (Cu), iron (Fe), and zinc (Zn) is implicated in the pathology of Alzheimer's disease, where they contribute to Aβ aggregation and oxidative stress. mdpi.commdpi.com The ability to bind, or chelate, these metal ions is a key therapeutic strategy, and salicylamide derivatives have been specifically designed and evaluated for this purpose. researchgate.netresearchgate.netnih.gov
Key findings regarding their chelating properties include:
Multi-Metal Chelation: Salicylamide derivatives have been shown to be effective chelators of Cu²⁺, Fe²⁺, and Zn²⁺. researchgate.netmdpi.com This broad-spectrum chelation is advantageous for addressing the complex metal dyshomeostasis in the AD brain.
Structural Basis of Chelation: The salicylamide scaffold itself, containing hydroxyl and amide functional groups, provides the necessary atoms (oxygen and nitrogen) to coordinate with metal ions. mdpi.comijarsct.co.in The synthesis of derivatives often involves joining two salicylate (B1505791) units to enhance binding affinity and stability. nih.gov
Therapeutic Goal: The primary aim of chelation in this context is to sequester excess, loosely bound metal ions to prevent them from participating in harmful reactions, such as catalyzing Aβ aggregation and generating ROS, without disrupting the function of metals that are properly incorporated into metalloenzymes. nih.govmdpi.com
This chelating ability is a cornerstone of the multifunctional approach being taken to develop salicylamide-based agents for treating neurodegenerative diseases. researchgate.netnih.gov
Preclinical Pharmacological Investigations of N Propylsalicylamide
In Vitro Target Engagement Studies
No information is publicly available regarding the in vitro target engagement of N-Propylsalicylamide. Target engagement assays are crucial in early drug discovery to confirm that a compound binds to its intended molecular target within a cellular context. chemicalprobes.orgnih.gov Techniques such as the cellular thermal shift assay (CETSA) are often employed to measure the ligand-induced stabilization of a target protein. nih.govyoutube.com However, no studies have been published detailing the application of these methods to this compound or identifying its specific molecular targets.
In Vivo Pharmacodynamic Evaluation in Relevant Models
There are no publicly available studies on the in vivo pharmacodynamic evaluation of this compound in any relevant animal models. Such studies are essential to understand the physiological and biochemical effects of a drug on a living organism and to establish a dose-response relationship. nih.govnih.gov Animal models of various diseases are typically used to assess a compound's efficacy and mechanism of action in vivo. mdpi.commdpi.compagepress.org The absence of this data for this compound means its effects on biological systems remain uncharacterized in the public domain.
Biotransformation and Metabolite Identification in Preclinical Models
No data has been published on the biotransformation or metabolite identification of this compound in preclinical models. The study of drug metabolism is a critical step in drug development to identify the metabolic pathways and the structures of any resulting metabolites. nih.govwuxiapptec.comnih.gov This information is vital as metabolites can have their own pharmacological or toxicological activities. nih.govwuxiapptec.com The metabolic fate of this compound has not been documented in available literature.
Isotope Labeling for Preclinical Studies
There is no information available on the use of isotope labeling for preclinical studies of this compound. Stable isotope labeling is a technique used to trace the metabolic fate of a compound and to quantify its presence in biological samples. plos.orgsymeres.comsilantes.com While methods for labeling compounds with isotopes like deuterium (B1214612) (²H), ¹³C, or ¹⁵N are well-established for use in drug metabolism and pharmacokinetic studies, there is no record of this compound being isotopically labeled for such purposes. symeres.comnih.govrsc.org
Advanced Analytical Methodologies for N Propylsalicylamide
Chromatographic Techniques for Compound Characterization and Quantification
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For N-Propylsalicylamide, several chromatographic methods are particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification because it performs a highly specific test that positively identifies the presence of a particular substance. wikipedia.org
In GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph using a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which provides detailed molecular weight information that can be used to identify the compound. wikipedia.org The high temperatures used in the GC-MS injection port, however, can sometimes lead to the thermal degradation of molecules. wikipedia.org
GC-MS is widely used in various fields, including drug detection, environmental analysis, and food and flavor analysis. wikipedia.org For instance, it has been used for the analysis of unknown organic compound mixtures and to determine the composition of bio-oils. wikipedia.org
Table 1: Typical GC-MS Parameters for Analysis
| Parameter | Setting |
|---|---|
| Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness forensicresources.org |
| Carrier Gas | Helium, constant flow of 0.7 mL/min forensicresources.org |
| Injection Mode | Splitless or split, depending on concentration |
| Injector Temperature | 250 - 300 °C wikipedia.org |
| Oven Temperature Program | Initial temp. 60°C, ramp to 300°C |
| Transfer Line Temperature | 290 - 300 °C forensicresources.orgnih.gov |
| Ion Source Temperature | 230 °C forensicresources.orgnih.gov |
| Quadrupole Temperature | 150 °C forensicresources.orgnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Scan Range | 50-600 Da nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgeag.com This method is well-suited for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, making it applicable to biochemical, organic, and inorganic compounds in complex samples. wikipedia.org
The process begins with the separation of the sample mixture by high-performance liquid chromatography (HPLC). rsc.org The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized. nih.gov In a tandem mass spectrometer (like a triple quadrupole), the first mass analyzer selects a specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass analyzer, providing a high degree of specificity. eag.comemerypharma.com
LC-MS/MS is widely used in pharmaceutical analysis, environmental monitoring, and food processing. wikipedia.org It is particularly valuable for quantifying low levels of substances in complex matrices like plasma, urine, and tissue. bioxpedia.com The development of a successful LC-MS/MS method often requires careful optimization of chromatographic conditions and mass spectrometer parameters to achieve the desired sensitivity and selectivity. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Analysis
| Parameter | Setting |
|---|---|
| LC Column | C18 or Phenyl-Hexyl reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) thermofisher.com |
| Polarity | Positive or Negative ion mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ion (Q3) | Specific fragment ions of this compound |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures. researchgate.net It involves a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a flat, inert substrate such as a glass or plastic plate. savemyexams.com The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action.
In TLC, a small amount of the sample is applied as a spot on the baseline of the plate. libretexts.org As the mobile phase ascends the plate, the components of the sample mixture separate based on their differential partitioning between the stationary and mobile phases. The separation depends on factors like the polarity of the compounds, the adsorbent, and the solvent system used. rockefeller.edu
After development, the separated spots can be visualized. Colored compounds are visible to the naked eye, while colorless compounds can be detected under UV light or by using derivatization reagents that produce colored or fluorescent spots. savemyexams.comlabinsights.nl The position of a spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. globalresearchonline.net TLC is widely used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. researchgate.netglobalresearchonline.net
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound. These methods rely on the interaction of electromagnetic radiation with the sample to obtain a characteristic spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity and environment of atoms within the molecule.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in this compound. Characteristic absorption bands for the amide N-H bond, the carbonyl (C=O) group, the aromatic ring, and the hydroxyl (O-H) group can be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. scielo.br The absorption maxima (λmax) are indicative of the conjugated systems present in the aromatic ring and the amide group. scielo.br
Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, mass spectrometry determines the molecular weight and fragmentation pattern of this compound. This data is crucial for confirming the molecular formula and providing structural clues.
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical method. researchgate.net For this compound, derivatization can be employed to improve its volatility for GC analysis or to enhance its detectability in LC analysis. researchgate.netrestek.com
Common derivatization strategies include:
Silylation : This is a widely used method, especially for GC analysis. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the phenolic hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.commdpi.com This process increases the volatility and thermal stability of the molecule. thermofisher.com
Acylation : Acylation involves introducing an acyl group into the molecule. This can be used to protect functional groups and improve chromatographic behavior.
Alkylation : This technique replaces an active hydrogen with an alkyl group, which can also enhance volatility for GC analysis.
For LC analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule, thereby increasing its response to UV or fluorescence detectors. researchgate.net
Table 3: Common Derivatization Reagents and Their Applications
| Derivatization Technique | Reagent | Target Functional Group(s) | Analytical Enhancement |
|---|---|---|---|
| Silylation | MSTFA, BSTFA thermofisher.commdpi.com | -OH, -NH | Increased volatility and thermal stability for GC thermofisher.com |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Improved chromatographic properties, increased volatility |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | -OH, -NH | Increased volatility for GC |
Computational Studies and Molecular Modeling of N Propylsalicylamide
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. asiapharmaceutics.inforasayanjournal.co.inanalis.com.my This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the binding mode of a potential drug. rjb.romdpi.com The process involves predicting the pose and calculating the binding affinity, often represented by a scoring function, which helps in ranking potential candidates. rasayanjournal.co.inresearchgate.net
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. ebsco.com This method simulates the movement of atoms and molecules over time, allowing researchers to observe the stability of the complex, conformational changes, and the role of solvent molecules. uinjkt.ac.idmdpi.comfrontiersin.orgnih.gov MD simulations are based on the principles of classical mechanics and can offer detailed insights into the physical phenomena governing molecular interactions. ebsco.combonviewpress.com
Currently, there are no specific molecular docking or molecular dynamics simulation studies published in the surveyed literature that focus on N-Propylsalicylamide. Such studies, were they to be conducted, would be invaluable for identifying its potential biological targets and elucidating the stability and dynamics of its interactions at an atomic level. For instance, studies on other salicylamide (B354443) derivatives have successfully used these techniques to investigate their binding to targets like cholinesterases. nih.gov
Ligand-Based and Structure-Based Drug Design Principles
Drug design strategies are broadly categorized into ligand-based and structure-based approaches.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. europa.eu This approach relies on the knowledge of other molecules (ligands) that are known to interact with the target. ebsco.com By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new, more potent molecules or to search databases for compounds with similar properties. nih.gov
Structure-based drug design (SBDD) , conversely, depends on the known 3D structure of the target protein, often determined through techniques like X-ray crystallography or cryo-electron microscopy. mdpi.com With the target structure available, computational tools like molecular docking can be used to design ligands that fit precisely into the target's binding site. This rational design process allows for the optimization of interactions to improve affinity and selectivity. nih.gov
While these principles are widely applied in drug discovery, no specific ligand-based or structure-based drug design studies detailing the development of this compound are available in the reviewed scientific literature. Research on related arylpiperazine salicylamide derivatives has utilized structural data from experiments and calculations to understand intermolecular interactions, a key component of SBDD. mdpi.com
Q & A
Q. How can researchers ensure compliance with ethical standards in this compound studies involving animal models?
- Methodology : Follow ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval, specifying humane endpoints and sample size justification. Document procedures per NIH preclinical checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
